molecular formula C11H22Cl2N3O4PS B1208927 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid CAS No. 111606-88-3

2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid

Cat. No.: B1208927
CAS No.: 111606-88-3
M. Wt: 394.3 g/mol
InChI Key: HGLRIYIVJRXBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid typically involves multiple steps, starting with the preparation of bis(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with other reagents to introduce the phosphoryl and thiazinane groups. The reaction conditions often require controlled temperatures and the use of solvents like chloroform to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is typically purified through crystallization or other separation techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and its effects on disease pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound can introduce alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can disrupt the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis(2-chloroethyl) derivatives and related phosphoryl-containing compounds. Examples include:

Uniqueness

What sets 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid apart is its unique combination of functional groups and its thiazinane ring structure.

Properties

CAS No.

111606-88-3

Molecular Formula

C11H22Cl2N3O4PS

Molecular Weight

394.3 g/mol

IUPAC Name

2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C11H22Cl2N3O4PS/c12-3-5-16(6-4-13)21(14,19)20-7-1-10-15-9(11(17)18)2-8-22-10/h9-10,15H,1-8H2,(H2,14,19)(H,17,18)

InChI Key

HGLRIYIVJRXBQM-UHFFFAOYSA-N

SMILES

C1CSC(NC1C(=O)O)CCOP(=O)(N)N(CCCl)CCCl

Canonical SMILES

C1CSC(NC1C(=O)O)CCOP(=O)(N)N(CCCl)CCCl

Synonyms

NSC 612567
NSC-612567
perhydrothiazinylethyl N-mustard phosphoramide este

Origin of Product

United States

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